molecular formula C18H14CaO6 B1365927 Phenylpyruvic acid calcium salt CAS No. 54865-40-6

Phenylpyruvic acid calcium salt

Cat. No. B1365927
CAS RN: 54865-40-6
M. Wt: 366.4 g/mol
InChI Key: BKMMOJVSLBZNTK-UHFFFAOYSA-L
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Description

Phenylpyruvic acid calcium salt, also known as Calcium phenylpyruvate, is an organic compound with the chemical formula C18H14CaO6 . It is also known by other names such as alpha-ketophenylalanine calcium, Calcium 2-oxo-3-phenylpropionate, Calcium-2-oxo-3-phenylpropionic acid, and Phenylpyroracemic acid calcium salt .


Molecular Structure Analysis

The molecular structure of Phenylpyruvic acid calcium salt is represented by the InChI Key BKMMOJVSLBZNTK-UHFFFAOYSA-L . The SMILES string representation is [Ca++].[O-]C(=O)C(=O)CC1=CC=CC=C1.[O-]C(=O)C(=O)CC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

Phenylpyruvic acid calcium salt has a molecular weight of 366.382 . It has a water solubility of 0.00148 mg/mL, a logP value of 3.12, and a logS value of -5.4 . It has a physiological charge of -1, a hydrogen acceptor count of 3, and a hydrogen donor count of 0 .

Scientific Research Applications

  • Enhanced Production in Fermentation : Phenylpyruvic acid is used in cheese and wine flavors, for diagnosing phenylketonuria, and in reducing nitrogen accumulation in farm animal manure. Its production has been significantly improved using fed-batch and continuous fermentation techniques (Coban et al., 2016).

  • Two-Step Bioconversion Process : Phenylpyruvic acid's production from L-phenylalanine using engineered Escherichia coli in a two-step process involving growing and resting cells was found to be highly effective, demonstrating its potential in the pharmaceutical, food, and chemical industries (Hou et al., 2016).

  • Application in Organic Synthesis : Phenylpyruvic acid is involved in amide formation by decarboxylative condensation with hydroxylamines, playing a significant role in the synthesis of various organic compounds (Ju et al., 2011).

  • Antifungal and Antimicrobial Properties : Studies have explored the antimicrobial properties of phenyllactic acid, derived from phenylpyruvic acid, which shows broad antimicrobial activity against various bacteria and fungi. This has implications in food preservation and pharmaceutical applications (Valerio et al., 2016).

  • Biocatalysis and Chemical Conversion : Research has focused on the efficient conversion of phenylpyruvic acid to phenyllactic acid using whole cells of various bacteria, highlighting its potential in biopolymers and antibiotic production (Zheng et al., 2011).

  • Fluorescent Sensor Development : Phenylpyruvic acid has been used in the development of fluorescent sensors for the sequential detection of Al3+ and phenylpyruvic acid, indicating its potential in clinical diagnostics and environmental monitoring (Wang et al., 2020).

  • Role in Phenylketonuria Diagnosis : Phenylpyruvic acid's abnormal excretion in urine is a key marker for diagnosing phenylketonuria (PKU), a metabolic disorder (Christ, 2003).

  • Metabolic Profile Studies : The metabolic profile of phenylketonuria involving phenylpyruvic acid has been studied using chromatography, aiding in the fast diagnosis of this metabolic disorder (Zhang et al., 2011).

properties

IUPAC Name

calcium;2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMOJVSLBZNTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylpyruvic acid calcium salt

CAS RN

54865-40-6
Record name (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54865-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzenepyruvato)calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054865406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(benzenepyruvato)calcium
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